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molecular formula C8H10N2O3 B1583997 5-Methoxy-N-methyl-2-nitrobenzenamine CAS No. 69397-93-9

5-Methoxy-N-methyl-2-nitrobenzenamine

Cat. No. B1583997
M. Wt: 182.18 g/mol
InChI Key: YRBBCZYRHITZDJ-UHFFFAOYSA-N
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Patent
US05798375

Procedure details

750 ml of a 4N solution of hydrogen chloride in 1,4-dioxane were added to 52 g of N-t-butoxycarbonyl-N-methyl-5-methoxy-2-nitroaniline [prepared as described in step (c) above] at room temperature, and the resulting mixture was stirred for 2 hours. At the end of this time, the reaction mixture was freed from the solvent by distillation under reduced pressure, and the resulting residue was mixed with water and ethyl acetate. The mixture was then neutralized by the addition of sodium hydrogencarbonate, after which it was extracted with ethyl acetate. The extract was washed with a saturated aqueous solution of sodium chloride and dried over anhydrous sodium sulfate. On distilling off the solvent, there were obtained 35.3 g of the title compound, melting at 107°-110° C.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-t-butoxycarbonyl-N-methyl-5-methoxy-2-nitroaniline
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.C(O[C:7]([N:9](C)[C:10]1[CH:15]=[C:14]([O:16][CH3:17])[CH:13]=[CH:12][C:11]=1[N+:18]([O-:20])=[O:19])=O)(C)(C)C>O1CCOCC1>[CH3:7][NH:9][C:10]1[CH:15]=[C:14]([O:16][CH3:17])[CH:13]=[CH:12][C:11]=1[N+:18]([O-:20])=[O:19]

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
N-t-butoxycarbonyl-N-methyl-5-methoxy-2-nitroaniline
Quantity
52 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N(C1=C(C=CC(=C1)OC)[N+](=O)[O-])C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
At the end of this time, the reaction mixture was freed from the solvent by distillation under reduced pressure
ADDITION
Type
ADDITION
Details
the resulting residue was mixed with water and ethyl acetate
ADDITION
Type
ADDITION
Details
The mixture was then neutralized by the addition of sodium hydrogencarbonate
EXTRACTION
Type
EXTRACTION
Details
after which it was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with a saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
On distilling off the solvent

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CNC1=C(C=CC(=C1)OC)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 35.3 g
YIELD: CALCULATEDPERCENTYIELD 105.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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